Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
Overview
Description
Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- is a complex organic compound with the molecular formula C17H16O It is characterized by its intricate structure, which includes multiple aromatic rings and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- typically involves multi-step organic reactions. The process often starts with the formation of the core aromatic structure, followed by the introduction of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are often used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Estradiol: A steroid hormone with a similar aromatic structure.
Cholesterol: Shares the polycyclic structure but differs in functional groups.
Testosterone: Another steroid hormone with a comparable core structure.
Uniqueness: Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- is unique due to its specific arrangement of aromatic rings and the presence of a hydroxyl group
Properties
IUPAC Name |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-18H,9-10H2/t15-,16-,17?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVUOBQTISUCY-PYNWJHIZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3=C(C=C2)C4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995689 | |
Record name | Gona-1(10),2,4,6,8,11-hexaen-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7421-34-3 | |
Record name | Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gona-1(10),2,4,6,8,11-hexaen-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.